11-benzyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a trifluoromethyl group and a pyrido-thieno-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or dimethylformamide dimethylacetal (DMF-DMA) as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule .
Scientific Research Applications
7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer, antibacterial, and antiviral properties.
Pyrido[2,3-d]pyrimidin-7(8H)-ones:
Uniqueness
7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
674806-89-4 |
---|---|
Molecular Formula |
C17H10F3N3O2S |
Molecular Weight |
377.3g/mol |
IUPAC Name |
11-benzyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione |
InChI |
InChI=1S/C17H10F3N3O2S/c18-17(19,20)10-7-9(6-8-4-2-1-3-5-8)21-15-11(10)12-13(26-15)14(24)23-16(25)22-12/h1-5,7H,6H2,(H2,22,23,24,25) |
InChI Key |
AAJANDWRABHMKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.